molecular formula C10H13NO4 B11820859 (R)-a-Amino-3,4-dimethoxybenzeneacetic acid

(R)-a-Amino-3,4-dimethoxybenzeneacetic acid

Cat. No.: B11820859
M. Wt: 211.21 g/mol
InChI Key: HVFSBZGHEZRVGA-SECBINFHSA-N
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Description

®-α-Amino-3,4-dimethoxybenzeneacetic acid is an organic compound that belongs to the class of amino acids It features a benzene ring substituted with two methoxy groups and an amino group attached to the α-carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-α-Amino-3,4-dimethoxybenzeneacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile via a reaction with hydroxylamine hydrochloride and sodium acetate.

    Reduction: The nitrile is then reduced to an amine using hydrogen gas and a palladium catalyst.

    Formation of the Final Product: The amine is then reacted with chloroacetic acid to form ®-α-Amino-3,4-dimethoxybenzeneacetic acid.

Industrial Production Methods

Industrial production methods for ®-α-Amino-3,4-dimethoxybenzeneacetic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-α-Amino-3,4-dimethoxybenzeneacetic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

®-α-Amino-3,4-dimethoxybenzeneacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of ®-α-Amino-3,4-dimethoxybenzeneacetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in the body, influencing various biochemical processes.

    Pathways Involved: It is involved in pathways related to neurotransmitter synthesis and degradation, as well as oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    ®-Mandelic Acid: Similar in structure but lacks the methoxy groups.

    ®-α-Hydroxyphenylacetic Acid: Similar but with a hydroxyl group instead of an amino group.

    ®-α-Hydroxybenzeneacetic Acid: Similar but with a hydroxyl group instead of methoxy groups.

Uniqueness

®-α-Amino-3,4-dimethoxybenzeneacetic acid is unique due to the presence of both methoxy groups and an amino group on the benzene ring, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of ®-α-Amino-3,4-dimethoxybenzeneacetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

(2R)-2-amino-2-(3,4-dimethoxyphenyl)acetic acid

InChI

InChI=1S/C10H13NO4/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m1/s1

InChI Key

HVFSBZGHEZRVGA-SECBINFHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](C(=O)O)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)N)OC

Origin of Product

United States

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